molecular formula C11H14ClNO2 B1422528 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1183436-64-7

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Cat. No. B1422528
CAS RN: 1183436-64-7
M. Wt: 227.69 g/mol
InChI Key: SNYNSSORCDDMTN-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is an aromatic amide . It is functionally related to a chloroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) and the molecular weight is 227.69 .

It has a molecular weight of 227.69 .

Scientific Research Applications

Environmental Science: Biodegradation of Herbicides

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide: is structurally related to alachlor, a widely used herbicide. Research has shown that certain bacterial strains can degrade alachlor, transforming it into simpler compounds . This biodegradation pathway is crucial for mitigating the environmental impact of herbicides, ensuring they do not persist in ecosystems where they can harm non-target species.

Agriculture: Herbicide Formulation

In agriculture, compounds like 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide are often explored for their potential as herbicides. Their effectiveness in controlling weeds in crops like soybeans, peanuts, and corn is of particular interest. The compound’s properties, such as solubility and persistence, are key factors in its application as a pre-emergent or post-emergent herbicide .

Material Science: Synthesis of Polymers

The reactivity of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be harnessed in material science for the synthesis of novel polymers. Its chloroacetamide group can participate in various chemical reactions, potentially leading to the development of materials with unique properties for industrial applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, analogs of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be used to study enzyme inhibition. By observing how similar compounds interact with enzymes, researchers can gain insights into enzyme function and regulation, which is vital for understanding metabolic pathways and designing drugs .

Pharmacology: Drug Development

The pharmacological properties of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide and its derivatives are explored for drug development. Its structure allows for modifications that can lead to the creation of new medicinal compounds with potential anti-inflammatory or analgesic effects .

Medicine: Analytical Techniques in Plasma

In medical research, chloroacetamide derivatives are utilized in analytical techniques to measure drug concentrations in blood plasma. This application is essential for pharmacokinetics studies, which help determine the dosage and frequency of medication administration for optimal therapeutic effects .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the local environment, the presence of other interacting molecules, and the specific cell or tissue context . Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.

properties

IUPAC Name

2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNSSORCDDMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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